molecular formula C14H21N3O B13233058 4-(1-Propyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one

4-(1-Propyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13233058
M. Wt: 247.34 g/mol
InChI Key: JHEISGABXKQJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Propyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one is a synthetic organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyrazole ring and the spirocyclic nonane structure contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Propyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one typically involves the formation of the pyrazole ring followed by the construction of the spirocyclic nonane structure. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a hydrazonoyl chloride and a suitable thioazlactone in the presence of a base like triethylamine can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Propyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the spirocyclic nonane structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(1-Propyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Propyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability. Pathways involved in its mechanism of action include inhibition of specific enzymes or modulation of receptor signaling .

Comparison with Similar Compounds

    5-Amino-1H-pyrazole: A compound with a similar pyrazole ring but different substituents.

    1-Phenyl-3-methyl-1H-pyrazole: Another pyrazole derivative with distinct chemical properties.

    2-Azaspiro[4.4]nonane: A compound with a similar spirocyclic structure but lacking the pyrazole ring.

Uniqueness: 4-(1-Propyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one is unique due to the combination of the pyrazole ring and the spirocyclic nonane structure. This dual feature imparts distinctive chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

4-(2-propylpyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C14H21N3O/c1-2-9-17-12(5-8-16-17)11-10-15-13(18)14(11)6-3-4-7-14/h5,8,11H,2-4,6-7,9-10H2,1H3,(H,15,18)

InChI Key

JHEISGABXKQJAY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)C2CNC(=O)C23CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.